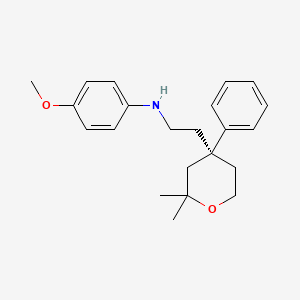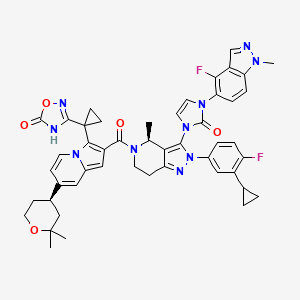
GLP-1 receptor agonist 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucagon-like peptide-1 receptor agonist 14 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone plays a crucial role in regulating glucose metabolism and insulin secretion. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to lower blood glucose levels, promote weight loss, and provide cardiovascular benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of glucagon-like peptide-1 receptor agonist 14 involves peptide synthesis techniques. The synthesis typically includes solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods: For industrial production, glucagon-like peptide-1 receptor agonist 14 can be produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Glucagon-like peptide-1 receptor agonist 14 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds, which stabilize the peptide structure.
Reduction: Reducing agents like dithiothreitol can be used to break disulfide bonds, allowing for the modification of the peptide.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, increased half-life, and improved therapeutic efficacy .
Applications De Recherche Scientifique
Glucagon-like peptide-1 receptor agonist 14 has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and modification techniques.
Biology: It is employed in research on glucose metabolism, insulin secretion, and appetite regulation.
Medicine: It is widely used in the treatment of type 2 diabetes and obesity. It has also shown potential in treating cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems .
Mécanisme D'action
Glucagon-like peptide-1 receptor agonist 14 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor found on pancreatic beta cells and other tissues. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This, in turn, stimulates insulin secretion, inhibits glucagon release, and slows gastric emptying. The compound also promotes satiety and reduces food intake, contributing to weight loss .
Comparaison Avec Des Composés Similaires
- Exenatide
- Liraglutide
- Dulaglutide
- Semaglutide
- Tirzepatide
Uniqueness: Glucagon-like peptide-1 receptor agonist 14 is unique due to its specific amino acid sequence and modifications that enhance its stability and bioavailability. Compared to other glucagon-like peptide-1 receptor agonists, it may offer improved therapeutic efficacy and a longer duration of action .
Propriétés
Formule moléculaire |
C48H46F2N10O5 |
|---|---|
Poids moléculaire |
880.9 g/mol |
Nom IUPAC |
3-[1-[2-[(4S)-2-(3-cyclopropyl-4-fluorophenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]-7-[(4R)-2,2-dimethyloxan-4-yl]indolizin-3-yl]cyclopropyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C48H46F2N10O5/c1-26-39-36(53-60(30-7-8-35(49)32(22-30)27-5-6-27)42(39)59-19-18-58(46(59)63)38-10-9-37-34(40(38)50)25-51-55(37)4)12-17-56(26)43(61)33-23-31-21-28(29-13-20-64-47(2,3)24-29)11-16-57(31)41(33)48(14-15-48)44-52-45(62)65-54-44/h7-11,16,18-19,21-23,25-27,29H,5-6,12-15,17,20,24H2,1-4H3,(H,52,54,62)/t26-,29+/m0/s1 |
Clé InChI |
JMKBTILBGROESC-LITSAYRRSA-N |
SMILES isomérique |
C[C@H]1C2=C(N(N=C2CCN1C(=O)C3=C(N4C=CC(=CC4=C3)[C@@H]5CCOC(C5)(C)C)C6(CC6)C7=NOC(=O)N7)C8=CC(=C(C=C8)F)C9CC9)N1C=CN(C1=O)C1=C(C2=C(C=C1)N(N=C2)C)F |
SMILES canonique |
CC1C2=C(N(N=C2CCN1C(=O)C3=C(N4C=CC(=CC4=C3)C5CCOC(C5)(C)C)C6(CC6)C7=NOC(=O)N7)C8=CC(=C(C=C8)F)C9CC9)N1C=CN(C1=O)C1=C(C2=C(C=C1)N(N=C2)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)
![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)
![(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one](/img/structure/B12365856.png)
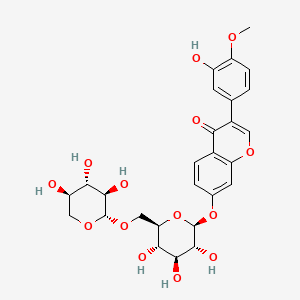
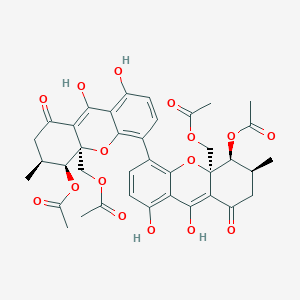

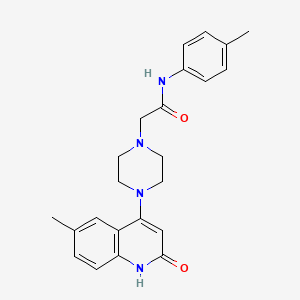
![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)
